molecular formula C6H9N3O3 B7910140 methyl 3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoate

methyl 3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoate

Cat. No.: B7910140
M. Wt: 171.15 g/mol
InChI Key: CLEQRSHTWUEVSF-UHFFFAOYSA-N
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Description

The compound with the identifier “methyl 3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “methyl 3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoate” involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as halogens, acids, or bases.

    Step 3: Purification of the final product using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.

    Product Isolation: Using large-scale purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “methyl 3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoate” undergoes various types of chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with fewer oxygen atoms.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

The compound “methyl 3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “methyl 3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Properties

IUPAC Name

methyl 3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3/c1-12-5(10)3-2-4-7-6(11)9-8-4/h2-3H2,1H3,(H2,7,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEQRSHTWUEVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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